molecular formula C11H17N3O B7630035 N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide

Katalognummer B7630035
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: PMWJROZHXJEMAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide, also known as TAK-915, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various neurological disorders. TAK-915 is a selective antagonist of the orexin 1 receptor, which plays a crucial role in regulating wakefulness and arousal.

Wirkmechanismus

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide is a selective antagonist of the orexin 1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating wakefulness and arousal. Orexin neurons are located in the hypothalamus and project to various brain regions involved in sleep and wakefulness. N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide binds to the orexin 1 receptor and blocks the binding of orexin A and orexin B, which are the endogenous ligands for the receptor. By blocking the orexin 1 receptor, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects
N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been shown to have a dose-dependent effect on sleep latency and duration in animal models. In addition, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been shown to increase the amount of non-REM sleep and reduce the amount of REM sleep. N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be due to the modulation of the orexin system, which plays a role in regulating mood and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide in lab experiments is its selectivity for the orexin 1 receptor. This allows for a more targeted approach to studying the effects of the orexin system on sleep and wakefulness. However, one limitation of using N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the study of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as anxiety disorders and depression. Another direction is to study the effects of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide on the orexin 2 receptor, which is another receptor involved in regulating sleep and wakefulness. Additionally, further studies are needed to fully understand the pharmacokinetics and safety profile of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide in humans.
Conclusion
In conclusion, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide is a novel compound that has shown promise as a therapeutic agent for various neurological disorders. Its selectivity for the orexin 1 receptor allows for a targeted approach to studying the effects of the orexin system on sleep and wakefulness. Further studies are needed to fully understand the potential therapeutic applications and safety profile of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide in humans.

Synthesemethoden

The synthesis of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide involves a series of chemical reactions that start with the condensation of 1,2,3,4-tetrahydroisoquinoline with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. The resulting intermediate is then treated with a mixture of hydrochloric acid and acetic acid to form the desired product, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide. The synthesis method has been optimized to yield high purity and yield of N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as insomnia, narcolepsy, and other sleep disorders. In preclinical studies, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been shown to improve sleep latency and duration in animal models. Additionally, N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models.

Eigenschaften

IUPAC Name

N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-12-10(11(15)13(2)3)9-6-4-5-7-14(8)9/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWJROZHXJEMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.